molecular formula C7H4ClF3N2 B2444640 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride CAS No. 2253644-47-0

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride

Cat. No.: B2444640
CAS No.: 2253644-47-0
M. Wt: 208.57
InChI Key: BVLVPAPJFUADHT-AWNIVKPZSA-N
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Description

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride is a specialist chemical reagent designed for advanced synthetic chemistry applications. This compound belongs to the N-phenyltrifluoroacetimidoyl chloride class of reagents, which are highly valued as active glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates . The mechanism of action for these reagents involves an activation step that generates a highly reactive intermediate, facilitating efficient glycosyl bond formation to create specific carbohydrate structures crucial for biological studies . While the precise research value of this specific 3-pyridyl isomer is detailed in proprietary data, closely related analogues are fundamental in building structurally defined biological molecules. For instance, similar compounds are employed in the chemical synthesis of complex lipids, such as the lipid A moiety from Bacteroides fragilis, to unambiguously study its immunomodulatory properties without the heterogeneity of natural extracts . This synthetic approach allows researchers to probe structure-activity relationships in great detail. The pyridine ring system present in this reagent is also a prominent feature in many agrochemicals and pharmaceuticals, known for bestowing distinct physico-chemical properties on molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-pyridin-3-ylethanimidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2/c8-6(7(9,10)11)13-5-2-1-3-12-4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLVPAPJFUADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with pyridine derivatives under controlled conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The choice of solvents and reagents is optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted N-heterocycles, arylated compounds, and various functionalized organic molecules .

Scientific Research Applications

Synthesis of Glycosyl Donors

One of the primary applications of 2,2,2-trifluoro-N-(3-pyridyl)acetimidoyl chloride is in the synthesis of glycosyl donors. These donors are crucial for constructing complex carbohydrates and glycoconjugates:

  • Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized 2,2,2-trifluoro-N-phenylacetimidoyl chloride to synthesize glycosyl donors that exhibited selective installation of 1,2-cis-glycosides. The reaction involved using nickel triflate as a promoter and yielded tetrasaccharides with moderate efficiency .
Compound Yield (%) Notes
Tetrasaccharide 3152%α-anomer only
Hexasaccharides 33-36Moderate yieldsVarious protective groups used

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The trifluoromethyl group enhances biological activity against various pathogens:

  • Case Study : Research indicated that derivatives of this compound showed significant inhibition against Gram-negative bacteria and fungi. Compounds synthesized from this precursor demonstrated enhanced activity due to the trifluoromethyl functional group .
Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Pseudomonas aeruginosa19 mm25 µg/mL
Mycobacterium smegmatis16 mm25 µg/mL

Insecticidal and Nematicidal Applications

Another notable application is in the development of insecticides and nematicides. The compound serves as a precursor for synthesizing various arylpyrrole derivatives that exhibit pest control properties:

  • Case Study : A patent describes a process for manufacturing insecticidal compounds using this compound in reactions that yield effective nematicides against root-knot nematodes affecting crops .
Compound Type Application Efficacy
Aryl-pyrrole compoundsInsecticides/NematicidesEffective against root-knot nematodes

Anticancer Activity

Research has also explored the anticancer potential of compounds derived from this compound:

  • Case Study : In vitro evaluations showed that derivatives exhibited significant cytotoxic activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds, revealing promising results in inhibiting tumor growth .
Cell Line GI50 (μM) TGI (μM)
HT29 (colon cancer)15.7250.68

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the molecule, making it highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl Chloride is unique due to its combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties. This combination makes it particularly useful in the synthesis of trifluoromethyl-substituted N-heterocycles and other complex organic molecules .

Biological Activity

2,2,2-Trifluoro-N-(3-pyridyl)acetimidoyl chloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its synthesis, biological activity, and implications in various fields, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-pyridylacetimidoyl chloride with trifluoroacetic anhydride or similar reagents. This process yields a compound that can be further purified for biological evaluations.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may influence immune responses by modulating cytokine production.

  • Cytokine Modulation : Research indicates that this compound can enhance the secretion of pro-inflammatory cytokines such as IL-8 in human colon epithelial cells when stimulated with lipopolysaccharides (LPS) from bacteria like E. coli .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to its efficacy .
  • Potential as an Adjuvant : There is evidence suggesting that this compound may serve as an adjuvant in vaccine formulations by augmenting immune responses through TLR (Toll-like receptor) pathways .

Study 1: Immune Response Enhancement

In a controlled laboratory setting, human colon epithelial cells were treated with varying concentrations of this compound alongside LPS. The results demonstrated a dose-dependent increase in IFN-β production, indicating its potential role in enhancing immune responses .

Study 2: Antimicrobial Efficacy

A series of in vitro assays were conducted to evaluate the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .

Data Tables

Study Biological Activity Assessed Concentration (µg/mL) Outcome
Study 1Cytokine Secretion0.1 - 100Increased IL-8 production
Study 2Antimicrobial Activity10Significant inhibition of bacterial growth

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trifluoro-N-(3-pyridyl)acetimidoyl chloride?

Methodological Answer: The compound is synthesized via chlorination of its acetamide precursor (2,2,2-trifluoro-N-(3-pyridyl)acetamide) using phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate in the presence of a tertiary amine (e.g., triethylamine) as a base. Key parameters include:

  • Solvent selection : Aromatic hydrocarbons (e.g., toluene) or dichloromethane for high yields .
  • Temperature : Reactions typically proceed at reflux (~110°C for POCl₃) to ensure complete conversion .
  • Stoichiometry : A 1:1.2 molar ratio of acetamide to chlorinating agent minimizes side reactions .

Q. Example Optimization Table :

ParameterOptimal ConditionYield (%)Reference
Chlorinating AgentPOCl₃85–92
SolventToluene90
Reaction Time6–8 hours at reflux88

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : A singlet at ~−70 ppm confirms the trifluoromethyl group.
    • ¹H NMR : Pyridyl protons appear as distinct splitting patterns between δ 7.5–8.5 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include bond lengths (C-Cl: ~1.7 Å) and torsional angles to confirm imidoyl chloride geometry .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) for crystal packing insights .

Q. What precautions are necessary for handling this moisture-sensitive compound?

Methodological Answer:

  • Storage : Under inert gas (Ar/N₂) at −20°C to prevent hydrolysis .
  • Reaction Setup : Use anhydrous solvents and Schlenk-line techniques for air-sensitive steps .
  • Safety : Wear PPE due to lachrymatory properties (H315, H319, H335 hazard codes) .

Advanced Research Questions

Q. How do ligand and catalyst choices influence cross-coupling reactions involving this imidoyl chloride?

Methodological Answer: In Cu(I)-catalyzed reactions (e.g., with primary amines), ligand selection critically impacts efficiency:

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) enhances catalytic activity by stabilizing Cu(I) intermediates .
  • Substrate Scope : Aryl halides (Cl, Br, I) at the 2-position of the pyridyl group tolerate cross-coupling, but bromides require longer reaction times (~24 hours vs. 12 hours for iodides) .

Q. Example Reaction Table :

Substrate (X)LigandTime (h)Yield (%)
ClTMEDA2475
BrTMEDA2465
INone1282

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data?

Methodological Answer: Discrepancies in bond lengths (e.g., C-Cl) arise from approximations in density functional theory (DFT). To address this:

  • Benchmarking : Compare multiple DFT functionals (B3LYP, B3PW91) with experimental X-ray data .
  • Basis Sets : Use 6-311++G(d,p) for better accuracy in fluorine-containing systems .

Q. Example Data Comparison :

ParameterExperimental (Å)B3LYP/6-311 (Å)Deviation (%)
C-Cl Bond Length1.721.682.3
N-C(imidoyl)1.311.291.5

Q. What role does the trifluoromethyl group play in modulating biological activity in derived compounds?

Methodological Answer: The CF₃ group enhances metabolic stability and lipophilicity, making derivatives useful in drug discovery. For example:

  • Tetrazole Synthesis : Reacting with NaN₃ yields 1-aryl-5-(trifluoromethyl)-1H-tetrazoles, which exhibit improved pharmacokinetic profiles due to fluorine’s electron-withdrawing effects .
  • Benzimidazole Derivatives : Cu-catalyzed coupling produces 2-(trifluoromethyl)benzimidazoles with antiviral activity .

Q. How can Hirshfeld surface analysis guide crystal engineering for this compound?

Methodological Answer: Hirshfeld surfaces quantify intermolecular interactions:

  • Cl···H Contacts : Dominant interactions (~30% of surface area) stabilize crystal lattices .
  • F···H Contacts : Secondary interactions (~15%) contribute to layered packing .
  • Design Strategy : Introduce bulky substituents to disrupt Cl···H contacts and alter solubility .

Q. What strategies validate synthetic intermediates in multi-step reactions using this compound?

Methodological Answer:

  • LC-MS Monitoring : Track intermediates via exact mass (e.g., [M+H]+ = 238.02 for the imidoyl chloride) .
  • Isotopic Labeling : Use ¹³C-labeled acetamide precursors to confirm reaction pathways .

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